4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid
Description
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-15-8-3-12(11-16(15)24-2)9-10-19-18(25)20-14-6-4-13(5-7-14)17(21)22/h3-8,11H,9-10H2,1-2H3,(H,21,22)(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGYILIAVDJCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include crystallization, filtration, and drying to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The thioureido group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thioureido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thioureido derivatives with different substituents
Scientific Research Applications
4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its anticancer, antiviral, and antifungal activities. It has shown promise in preclinical studies for its cytotoxic effects on cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives
Mechanism of Action
The mechanism of action of 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thioureido group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. For example, its anticancer activity may be attributed to the inhibition of mitogen-activated protein kinase (MAPK) pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the thioureido linker (para vs. meta) influences physicochemical properties. For example, the para-substituted Compound 18 has a higher melting point (238–240°C) than the meta-substituted 3-(3-(3,4-Dimethoxybenzoyl)thioureido)benzoic acid (227–229°C), likely due to crystallinity differences .
- Functional Groups : Replacement of the benzoic acid with an ethyl ester (Ethyl 4-(3-phenylthioureido)benzoate ) reduces polarity, as evidenced by its supplier-listed molecular weight (300.4 g/mol) and lack of reported bioactivity .
Spectroscopic and Analytical Data
- $ ^1H $ NMR : The 3,4-dimethoxybenzoyl group in Compound 18 generates distinct aromatic proton signals at δ 3.86 (s, OCH$ _3 $) and δ 6.8–7.5 (aromatic H), consistent with electron-donating methoxy groups .
- Mass Spectrometry : Derivatives like 4-(3-(4-Isobutyramidobenzoyl)thioureido)benzoic acid show molecular ion peaks at m/z 357.08 [M]$ ^+ $, aligning with calculated values .
Q & A
Q. What are the common synthetic routes for 4-(3-(3,4-dimethoxyphenethyl)thioureido)benzoic acid, and how can purity be ensured?
- Methodological Answer : A typical synthesis involves coupling 3,4-dimethoxyphenethylamine with thiourea derivatives and 4-aminobenzoic acid. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . To ensure purity, recrystallization from ethanol or methanol is recommended. Analytical techniques like HPLC (using C18 columns with acetonitrile/water gradients) and NMR (e.g., DMSO-d6 for resolving thiourea protons at δ 9–10 ppm) should confirm structural integrity .
Q. How is the compound characterized structurally and functionally?
- Methodological Answer :
- Structural : Use H/C NMR to identify key groups (e.g., thioureido protons at δ 8.5–9.5 ppm, aromatic protons in the 6.5–7.5 ppm range). IR spectroscopy confirms C=S stretches (~1250 cm) and carboxylic acid O-H (~2500–3000 cm) .
- Functional : Melting point analysis (e.g., mp 180–182°C for analogous triazine derivatives ) and elemental analysis (C, H, N, S) validate composition.
Q. What biological assays are suitable for evaluating its activity?
- Methodological Answer :
- In vitro : Test anti-inflammatory activity via COX-2 inhibition assays (IC determination) or antioxidant capacity using DPPH radical scavenging .
- In vivo : Use murine models (e.g., carrageenan-induced paw edema) with dose ranges of 10–100 mg/kg. Include positive controls (e.g., indomethacin) and validate results with ANOVA and post-hoc tests .
Advanced Research Questions
Q. How can low yields in thioureido bond formation be addressed?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimize by:
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may stem from impurity profiles or assay variability.
- Step 1 : Reassess compound purity via LC-MS to detect trace byproducts (e.g., hydrolyzed thiourea).
- Step 2 : Standardize assays: Use identical cell lines (e.g., RAW 264.7 macrophages) and normalize to protein content (Bradford assay).
- Step 3 : Perform dose-response curves (1 nM–100 µM) to confirm activity thresholds .
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like COX-2 (PDB: 5KIR).
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions: Hydrogen bonds with Arg120/Tyr355 and π-π stacking with Phe518 .
Q. How to address instability in aqueous solutions during pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
